molecular formula C9H11Cl4N B3060935 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride CAS No. 14046-52-7

2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride

Cat. No. B3060935
CAS RN: 14046-52-7
M. Wt: 275 g/mol
InChI Key: WGYRHIDDVNCWPA-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride (also known as desmethylclozapine hydrochloride) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dibenzodiazepines and is structurally related to clozapine, an antipsychotic medication.

Mechanism of Action

The exact mechanism of action of desmethylclozapine hydrochloride is not fully understood. However, it is known to act as a potent antagonist of the serotonin 5-HT2A receptor and the α1-adrenergic receptor. It also exhibits moderate affinity for the dopamine D4 receptor and the histamine H1 receptor.
Biochemical and Physiological Effects:
Desmethylclozapine hydrochloride has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. Its antipsychotic effects are thought to be mediated through its antagonism of the serotonin 5-HT2A receptor, while its anxiolytic and antidepressant effects may be related to its modulation of the norepinephrine system.

Advantages and Limitations for Lab Experiments

One advantage of using desmethylclozapine hydrochloride in lab experiments is its high potency and selectivity for certain neurotransmitter receptors. However, its low solubility in water and limited availability may pose challenges in certain experimental settings.

Future Directions

1. Further investigation of the mechanism of action of desmethylclozapine hydrochloride to better understand its therapeutic potential.
2. Exploration of its potential as a treatment for other psychiatric and neurological disorders, such as anxiety disorders and post-traumatic stress disorder.
3. Development of more efficient synthesis methods to increase its availability for research purposes.
4. Investigation of its potential as a tool for studying neurotransmitter systems and receptor function.

Scientific Research Applications

Desmethylclozapine hydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties, making it a promising candidate for the treatment of schizophrenia, bipolar disorder, and depression.

properties

IUPAC Name

2-chloro-N-[(3,5-dichlorophenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl3N.ClH/c10-1-2-13-6-7-3-8(11)5-9(12)4-7;/h3-5,13H,1-2,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYRHIDDVNCWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CNCCCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20637711
Record name 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14046-52-7
Record name NSC99911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-[(3,5-dichlorophenyl)methyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20637711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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